molecular formula C13H10N4O3 B12907985 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 63803-98-5

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B12907985
CAS No.: 63803-98-5
M. Wt: 270.24 g/mol
InChI Key: NMVZCOPKFLOMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The molecule comprises a fused imidazo[1,2-c]pyrimidin-5(6H)-one core, where the imidazole ring (positions 1–3) is annulated with a pyrimidinone moiety (positions 4–7). A methyl group substitutes the nitrogen at position 6, while a 4-nitrophenyl group is attached to position 2 of the imidazole ring. The nitro group on the phenyl ring introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Molecular Descriptors
Property Value Source
IUPAC Name 6-methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5-one
Molecular Formula C₁₃H₁₀N₄O₃
Molecular Weight 270.24 g/mol
SMILES CN1C=CC2=NC(=CN2C1=O)C3=CC=C(C=C3)N+[O-]
Exact Mass 270.07500 Da

The systematic IUPAC name reflects the substitution pattern: the parent heterocycle is numbered such that the pyrimidinone oxygen occupies position 5, and the methyl group is assigned to position 6. The 4-nitrophenyl substituent at position 2 creates a planar, conjugated system that may facilitate π-π stacking interactions.

Properties

CAS No.

63803-98-5

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C13H10N4O3/c1-15-7-6-12-14-11(8-16(12)13(15)18)9-2-4-10(5-3-9)17(19)20/h2-8H,1H3

InChI Key

NMVZCOPKFLOMCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC(=CN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-Component Cascade Reactions

A highly efficient and environmentally benign approach involves a one-pot, multi-component cascade reaction. This method typically uses:

  • Cyanoacetohydrazide as a key nitrogen-containing synthon,
  • 4-nitroacetophenone as the source of the 4-nitrophenyl substituent,
  • Aromatic aldehydes,
  • Bis-electrophilic reagents such as 1,1-bis(methylthio)-2-nitroethylene,
  • Various diamines.

The reaction proceeds through a sequence of steps including N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and final N-cyclization to form the fused imidazo[1,2-c]pyrimidine ring system.

Cyclocondensation of 2-Aminopyridines with Bifunctional Electrophiles

Traditional methods involve the condensation of 2-aminopyridines or related heterocycles with α-halocarbonyl compounds or bifunctional electrophiles. This approach allows the formation of the imidazo ring fused to the pyrimidine by intramolecular cyclization after initial condensation.

Detailed Preparation Method from Literature

Five-Component One-Pot Synthesis (Optimized Conditions)

A representative synthesis reported involves the following:

Reagents Molar Ratio Solvent Catalyst Temperature Time Yield (%)
Cyanoacetohydrazide 1 mmol Ethanol/Water (1:3 v/v) None Reflux (78 °C) 5 h 87%
4-Nitroacetophenone 1 mmol
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) 1 mmol
1,1-Bis(methylthio)-2-nitroethylene 1 mmol
Ethylenediamine 1 mmol
  • The reaction is catalyst-free, environmentally friendly, and proceeds with operational simplicity.
  • The solvent mixture of ethanol and water in a 1:3 ratio was found optimal for yield enhancement.
  • The reaction mechanism involves initial formation of nitroketene aminals in situ, followed by sequential condensation and cyclization steps.

Effect of Solvent and Catalyst

Entry Solvent Catalyst Time (h) Temp (°C) Yield (%) Notes
1 Ethanol None 24 78 60 Baseline yield
2 Ethanol Piperidine (0.2 mmol) 24 78 57 No improvement
3 Ethanol p-TSA 24 78 No reaction Acidic catalyst inhibits
4 Ethanol Acetic acid 24 78 No reaction Acidic catalyst inhibits
5 Water None 24 100 No reaction No product formed
6 Ethanol/Water (1:2) None 24 78 Slight increase Mixed solvent beneficial
7 Ethanol/Water (1:3) None 5 78 87 Optimal conditions

This table highlights the importance of solvent choice and catalyst absence for optimal yield.

Mechanistic Insights

The preparation involves a domino reaction sequence:

This sequence is efficient, catalyst-free, and tolerates various functional groups, including the sensitive nitro substituent.

Alternative Synthetic Routes

Multi-Step Synthesis Involving Reduction and Cyclization

In related imidazo[1,2-c]quinazoline systems, multi-step syntheses involve:

  • Reduction of nitro groups to amines using stannous chloride dihydrate and hydrochloric acid in methanol.
  • Cyclization with carbon disulfide and potassium hydroxide under reflux.
  • Subsequent nucleophilic substitution reactions to introduce further substituents.

While this route is more complex, it highlights the versatility of imidazo-fused heterocycles synthesis and potential modifications applicable to the target compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
One-pot five-component cascade Cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, diamine EtOH/H2O (1:3), reflux, catalyst-free, 5 h 87 High yield, simple, green solvents, catalyst-free Requires precise reagent ratios
Metal-free dicarbonylation 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, glyoxal, AcOH 100 °C, 8 h 58 Metal-free, mild conditions Moderate yield, limited substrate scope
Multi-step reduction and cyclization Nitro compound, SnCl2·2H2O, HCl, CS2, KOH Ambient to reflux, multiple steps Variable Allows functional group transformations Multi-step, longer time, more reagents

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[1,2-c]pyrimidinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Kinase Inhibition

  • 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one : Exhibits high selectivity for CDK2 (IC₅₀ < 100 nM) and low cytotoxicity (IC₅₀ > 10 µM in leukemia cells). The 4-nitrophenyl group enhances binding affinity through π-π interactions in the kinase active site, while the methyl group improves metabolic stability .
  • 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one : Chlorine at the 7-position deactivates neighboring nitrogen atoms, reducing reactivity in glycosylation reactions. However, chloro-substituted derivatives generally show lower kinase selectivity compared to nitro-substituted analogs .
  • Imidazo[1,2-c]quinazoline-5(6H)-thiones : Replacement of the oxygen atom with sulfur (thione group) increases electron density, altering interactions with metal ions in enzyme active sites. These compounds exhibit broader kinase inhibition but higher cytotoxicity .

Structural and Spectral Comparisons

Compound Key Substituents $^{1}\text{H NMR}$ (δ, ppm) Biological Activity
This compound 6-Me, 2-(4-NO₂Ph) Methyl singlet at δ 3.25; aromatic peaks at δ 8.1–8.3 CDK2 inhibitor (IC₅₀ < 100 nM)
8-Methyl-6-(2-phenyloxazol-4-yl) derivative 8-Me, 6-(oxazolyl) Methyl singlet at δ 2.47; oxazole protons at δ 8.19 Undisclosed kinase activity
6,8,9,10-Tetrahydro-5-thioxo derivative (5l) 5-thioxo, fused cyclo-pentane Multiplet at δ 2.80–3.65 (6H); thioxo peak absent in NMR Antiproliferative (unoptimized)

Physicochemical Properties

  • Electronic Effects : Nitro groups withdraw electrons more strongly than chloro or thione substituents, influencing redox stability and binding to hydrophobic kinase pockets.
  • Thermal Stability: Melting points for nitro-substituted derivatives (>250°C) exceed those of thieno-fused analogs (e.g., 5l, mp >320°C) due to planar aromatic systems .

Key Research Findings

  • Kinase Selectivity : Nitro and methyl substituents synergize to enhance CDK2 binding while minimizing off-target effects, as shown in co-crystal structures .
  • Cytotoxicity Profile: Low cytotoxicity in leukemia cells contrasts with thieno-fused derivatives, which show nonspecific toxicity due to reactive thione groups .

Biological Activity

6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound notable for its unique structure, which includes an imidazole ring fused to a pyrimidine. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and antiviral research. The presence of functional groups such as the nitro group and the imidazole ring enhances its reactivity and biological potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀N₄O₃
  • Molecular Weight : Approximately 270.25 g/mol
  • Structure : The compound features a methyl group and a nitrophenyl substituent, contributing to its chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.
  • Antiviral Activity : Potential inhibition of viral replication mechanisms.
  • Anticancer Properties : Involvement in pathways leading to cancer cell apoptosis.

The biological activity of this compound is often linked to its ability to interfere with nucleic acid synthesis and inhibit key enzymes involved in cellular processes. For instance, it may act by:

  • Disrupting DNA/RNA synthesis.
  • Inhibiting enzyme activity critical for pathogen survival.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various imidazo[1,2-c]pyrimidine derivatives indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a lead compound for further development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

In antiviral research, derivatives similar to this compound were shown to inhibit viral replication in vitro. The mechanism was hypothesized to involve inhibition of viral polymerases.

Anticancer Activity

The compound's anticancer effects were evaluated in various cancer cell lines. Notably, it induced apoptosis in A549 lung cancer cells by altering mitochondrial membrane potential and reducing reactive oxygen species (ROS) levels.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis via ROS modulation
MCF-7 (Breast Cancer)15Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the core structure impact biological activity. For instance, variations in substituents on the imidazole or pyrimidine rings can significantly enhance or reduce potency against specific biological targets.

Q & A

Q. What are efficient synthetic routes for preparing 6-methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one?

  • Methodological Answer : Two primary approaches are documented:
  • Cyclization of α-halocarbonyl compounds : Reacting 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal in aqueous media under reflux yields imidazo[1,2-c]pyrimidin-5-ones with high efficiency (86% yield). This method is scalable and avoids isolation of intermediates .
  • Microwave-assisted synthesis : Microwave irradiation accelerates the formation of imidazo[1,2-a]pyrimidin-5(8H)-one derivatives, enabling rapid alkylation or bromination. While not directly applied to the target compound, this approach is adaptable for functionalizing analogous structures .
  • Key characterization : 13C^{13}\text{C} NMR and HRMS are critical for confirming regioisomeric purity, particularly distinguishing C2 and C3 substituents .

Q. How is the structure of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives validated experimentally?

  • Methodological Answer :
  • Spectroscopic techniques : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic protons and carbons. For example, a singlet at δ 6.46 (C2H) and doublets at δ 7.54 (C2H) and δ 7.24 (C3H) confirm substitution patterns .
  • X-ray crystallography : Co-crystal structures with biological targets (e.g., CDK2) validate binding modes and regiochemistry .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas, as demonstrated for C−N coupling products (e.g., [M+H]+ 293.1035) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for cyclization reactions of imidazo[1,2-c]pyrimidines?

  • Methodological Answer : Discrepancies often arise from reaction conditions:
  • Solvent polarity : Aqueous media vs. organic solvents (e.g., DMF) influence cyclization efficiency. For example, bromoacetaldehyde diethyl acetal in water achieves 86% yield, while non-polar solvents may stall the reaction .
  • Catalyst selection : Palladium on carbon enables catalytic dehalogenation (e.g., converting chloro-substituted intermediates to unsubstituted cores), but earlier attempts using hydrogenation failed due to steric hindrance .
  • Mitigation strategy : Optimize reaction parameters (temperature, solvent) and validate intermediates via LC-MS to track side products.

Q. What strategies are effective for functionalizing the imidazo[1,2-c]pyrimidin-5(6H)-one core to enhance bioactivity?

  • Methodological Answer :
  • Suzuki cross-coupling : Introduce aryl/heteroaryl groups at the 8-position using iodinated precursors (e.g., 8-iodoimidazo[1,2-c]pyrimidin-5-one) and boronic acids. Yields range from 61–90% after optimization (Pd(OAc)2_2, SPhos ligand, K2_2CO3_3) .
  • C−N coupling : Copper catalysis with silver benzoate facilitates coupling of iodoazoles with nitrogen heterocycles, enabling access to derivatives like 8-methyl-6-(2-phenyl-1,3-oxazol-4-yl)imidazo[1,2-c]pyrimidin-5-one (67% yield) .
  • Biological relevance : Derivatives with sulfonamide scaffolds (e.g., B29) exhibit antiviral activity (EC50_{50} = 11.4 µg/mL against PMMoV) via virion destabilization .

Q. How can researchers address challenges in analyzing degradation pathways of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives?

  • Methodological Answer :
  • Degradation via depurination : Under thermal stress, apurinic sites react with cytosine residues to form 3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5(6H)-one adducts. Track using LC-MS and compare with synthetic standards .
  • Stability assays : Conduct accelerated degradation studies (pH, temperature) and quantify degradation products via 19F^{19}\text{F} NMR if fluorinated analogs are used .

Q. What computational tools are valuable for predicting the bioactivity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives?

  • Methodological Answer :
  • 3D-QSAR modeling : Correlate structural features (e.g., sulfonamide substituents) with antiviral activity. For PMMoV inhibitors, a 3D-QSAR model guided the design of B29, which outperformed template molecules by 5.8-fold .
  • Molecular docking : Identify binding interactions with targets like CDK2 or viral capsid proteins (e.g., PMMoV CP). Key residues (e.g., Arg62, Leu144) were validated via microscale thermophoresis (Kd_d = 4.76 µM) .

Data Contradiction Analysis

Q. Why do some synthetic routes for imidazo[1,2-c]pyrimidin-5(6H)-ones fail to reproduce reported yields?

  • Methodological Answer : Common pitfalls include:
  • Impure intermediates : 4-Amino-6-chloro-2-pyrimidinol must be recrystallized to >95% purity before cyclization. Contamination with methylthio groups reduces reactivity .
  • Microwave parameters : Inconsistent power settings or irradiation time can lead to incomplete reactions. Calibrate equipment and monitor via TLC .
  • Catalyst deactivation : Palladium catalysts may lose activity due to residual moisture. Use freshly activated molecular sieves in coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.